Goyazensolide

Beschreibung

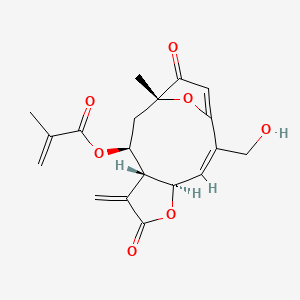

Structure

3D Structure

Eigenschaften

CAS-Nummer |

60066-35-5 |

|---|---|

Molekularformel |

C19H20O7 |

Molekulargewicht |

360.4 g/mol |

IUPAC-Name |

[(2Z,4R,8R,9S,11R)-2-(hydroxymethyl)-11-methyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H20O7/c1-9(2)17(22)25-14-7-19(4)15(21)6-12(26-19)11(8-20)5-13-16(14)10(3)18(23)24-13/h5-6,13-14,16,20H,1,3,7-8H2,2,4H3/b11-5-/t13-,14+,16+,19-/m1/s1 |

InChI-Schlüssel |

HTMCLLSRQWRPTN-OKMRAYSCSA-N |

SMILES |

CC(=C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)CO)C |

Isomerische SMILES |

CC(=C)C(=O)O[C@H]1C[C@@]2(C(=O)C=C(O2)/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/CO)C |

Kanonische SMILES |

CC(=C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)CO)C |

Andere CAS-Nummern |

60066-35-5 |

Synonyme |

furanoheliangolide goyazensolide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Goyazensolide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Goyazensolide, a sesquiterpene lactone with significant therapeutic potential. The document details the plant species from which this compound has been isolated, presents quantitative data on its occurrence, outlines detailed experimental protocols for its extraction and purification, and elucidates its known mechanisms of action through signaling pathway diagrams.

Natural Sources of this compound

This compound is a naturally occurring heliangolide-type sesquiterpene lactone predominantly found in plant species belonging to the Asteraceae family, particularly within the Vernonieae tribe. First identified for its schistosomicidal properties, subsequent research has revealed its potent anti-inflammatory and anticancer activities.

The concentration of this compound can vary depending on the plant species, the part of the plant used for extraction, and the geographical location of collection. The following table summarizes the key plant sources and the reported quantitative data for this compound.

| Plant Species | Family | Plant Part | Reported Yield/Concentration of this compound | Reference(s) |

| Piptocoma rufescens | Asteraceae | Leaves | From 1.5 kg of dried leaves, 12.5 g of a chloroform-soluble extract was obtained, from which this compound was isolated. | [1] |

| Eremanthus goyazensis | Asteraceae | Not specified | First isolated from this species. | [2] |

| Eremanthus mattogrossensis | Asteraceae | Not specified | Identified as a natural source. | [2] |

| Lychnophora granmongolense | Asteraceae | Not specified | Identified as a natural source. | [2] |

| Lychnophora pohlii | Asteraceae | Not specified | Identified as a natural source. | [2] |

| Camchaya calcarea | Asteraceae | Not specified | Identified as a natural source. | [2] |

| Centratherum punctatum | Asteraceae | Not specified | Identified as a natural source. | [2] |

Experimental Protocols: Isolation and Purification of this compound

The following is a detailed methodology for the isolation and purification of this compound from Piptocoma rufescens leaves, adapted from published literature.[1]

-

Plant Material: Air-dried and ground leaves of Piptocoma rufescens (1.5 kg) are used as the starting material.

-

Initial Extraction: The ground plant material is exhaustively extracted with methanol (MeOH) at room temperature. The resulting MeOH extract is then concentrated under reduced pressure to yield a crude extract.

-

The crude MeOH extract is suspended in water and sequentially partitioned with n-hexane and then chloroform (CHCl₃).

-

The organic layers are separated and concentrated. The CHCl₃-soluble extract (12.5 g) is typically found to be the most active fraction containing this compound.[1]

-

Silica Gel Column Chromatography: The active CHCl₃-soluble extract is subjected to column chromatography on silica gel.

-

Elution Gradient: The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (EtOAc) and then methanol (MeOH).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Further Purification: Fractions rich in this compound are combined and may be subjected to further chromatographic steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.

The structure of the isolated this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and comparison with published data.

Signaling Pathways and Mechanism of Action

This compound has been shown to exert its biological effects by modulating key signaling pathways involved in inflammation and cancer, primarily the NF-κB and AKT pathways.

This compound is a potent inhibitor of the NF-κB signaling pathway.[2] It has been shown to downregulate the expression of the upstream kinase IKKβ, which is a critical mediator in the canonical NF-κB pathway.[2] This leads to the reduced phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 and p50 subunits.[2]

This compound has also been demonstrated to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[3] It reduces the levels of phosphorylated AKT (p-AKT), a key kinase in this pathway.[3] The reduction in p-AKT levels leads to downstream effects, including the induction of apoptosis. While the precise upstream mechanism of how this compound reduces p-AKT is not fully elucidated, it is a key aspect of its anticancer activity. A recent study has identified Importin-5 (IPO5) as a direct covalent target of this compound, which may play a role in its effect on the AKT pathway.[4]

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and anticancer properties. Its primary natural sources are plants of the Asteraceae family, from which it can be isolated and purified using established phytochemical techniques. Its mechanism of action involves the inhibition of key cellular signaling pathways, including NF-κB and AKT, making it a valuable lead compound for the development of novel therapeutics. Further research is warranted to explore its full clinical potential and to develop efficient and scalable methods for its production.

References

An In-depth Technical Guide to the Isolation of Goyazensolide from Piptocoma rufescens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of goyazensolide, a sesquiterpene lactone with significant cytotoxic and anti-inflammatory properties, from the leaves of Piptocoma rufescens. This document details the experimental protocols, presents illustrative quantitative data, and visualizes the process and relevant biological pathways.

Disclaimer: The quantitative data presented in this guide are representative examples based on standard laboratory practices in natural product chemistry, as the primary source literature does not provide explicit yields, solvent volumes, or other quantitative specifics. The procedural steps are based on the methodology described by Ren et al. in "Cytotoxic and NF-κB inhibitory sesquiterpene lactones from Piptocoma rufescens."

Introduction to this compound and Piptocoma rufescens

This compound is a furanoheliangolide-type sesquiterpene lactone that has demonstrated potent biological activities, including cytotoxicity against various cancer cell lines and inhibition of key inflammatory signaling pathways.[1] One of the natural sources of this compound is Piptocoma rufescens, a plant belonging to the Asteraceae family. The isolation and characterization of this compound are crucial first steps in harnessing its therapeutic potential for drug discovery and development. This guide outlines a robust methodology for its extraction and purification.

Experimental Protocols

The isolation of this compound from Piptocoma rufescens is a multi-step process involving extraction, solvent partitioning, and chromatographic separation.

Plant Material Collection and Preparation

Fresh leaves of Piptocoma rufescens are collected and authenticated. The leaves are then air-dried in a well-ventilated area, protected from direct sunlight, to a constant weight. The dried leaves are ground into a fine powder to maximize the surface area for efficient solvent extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with methanol to isolate a broad range of secondary metabolites, including this compound.

Protocol:

-

Macerate the dried, powdered leaves of Piptocoma rufescens (illustrative quantity: 1 kg) in methanol (illustrative volume: 5 L) at room temperature for 72 hours.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the maceration process two more times with fresh methanol to ensure complete extraction.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanol extract.

Solvent Partitioning

The crude methanol extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. This step helps in the preliminary fractionation of the extract, concentrating the sesquiterpene lactones in the chloroform fraction.

Protocol:

-

Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

-

Perform successive extractions with n-hexane to remove nonpolar constituents like fats and waxes.

-

Separate the hexane layer and concentrate the aqueous methanol fraction.

-

Further extract the aqueous methanol fraction with chloroform.

-

Collect the chloroform layer, which contains the compounds of intermediate polarity, including this compound.

-

Dry the chloroform extract over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude chloroform fraction.

Chromatographic Purification

The chloroform fraction is subjected to repeated column chromatography on silica gel to isolate this compound.

Protocol:

-

Initial Column Chromatography:

-

Pack a glass column (illustrative dimensions: 5 cm diameter, 60 cm length) with silica gel (230-400 mesh) in a slurry with n-hexane.

-

Adsorb the crude chloroform fraction (illustrative quantity: 50 g) onto a small amount of silica gel and load it onto the column.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., 100% n-hexane, 95:5, 90:10, 80:20, 50:50 n-hexane:ethyl acetate, and finally 100% ethyl acetate).

-

Collect fractions of a consistent volume (e.g., 250 mL) and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate 1:1) and visualizing with UV light and/or a staining reagent (e.g., anisaldehyde-sulfuric acid).

-

Combine fractions with similar TLC profiles.

-

-

Further Purification:

-

Subject the fractions containing the compound of interest to further column chromatography using a smaller column and a shallower solvent gradient (e.g., a gradient of chloroform and methanol) to achieve higher resolution.

-

Repeat the chromatographic steps until a pure compound is obtained, as confirmed by TLC and High-Performance Liquid Chromatography (HPLC).

-

Data Presentation

The following tables provide an illustrative summary of the quantitative data for the isolation of this compound.

Table 1: Extraction and Partitioning

| Step | Parameter | Illustrative Value |

| Plant Material | Initial Dry Weight | 1.0 kg |

| Extraction | Solvent | Methanol |

| Total Solvent Volume | 15 L | |

| Crude Methanol Extract Yield | 150 g | |

| Partitioning | n-Hexane Fraction Yield | 40 g |

| Chloroform Fraction Yield | 50 g | |

| Aqueous Fraction Yield | 60 g |

Table 2: Column Chromatography of Chloroform Fraction

| Parameter | Illustrative Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Column Dimensions | 5 cm x 60 cm |

| Mobile Phase | n-Hexane:Ethyl Acetate (gradient) |

| Amount Loaded | 50 g |

| Number of Fractions | ~100 |

| Yield of this compound | 500 mg (0.05% of dry weight) |

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the step-by-step process for the isolation of this compound from Piptocoma rufescens.

Caption: Experimental workflow for this compound isolation.

This compound's Effect on the NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[2]

Caption: Inhibition of the NF-κB pathway by this compound.

This compound's Effect on the AKT Signaling Pathway

This compound also demonstrates inhibitory effects on the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[2]

Caption: Inhibition of the AKT pathway by this compound.

Conclusion

This technical guide provides a detailed framework for the isolation of this compound from Piptocoma rufescens. The described methodologies, from extraction to chromatographic purification, offer a reproducible approach for obtaining this valuable natural product. The visualization of the experimental workflow and the compound's impact on key signaling pathways further aids in understanding its therapeutic potential. This information is intended to support researchers and drug development professionals in their efforts to explore and utilize this compound for future therapeutic applications.

References

- 1. Natural Compounds as Potential Treatments of NF2-Deficient Schwannoma and Meningioma: Cucurbitacin D and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural compounds as potential treatments of NF2-deficient schwannoma and meningioma: cucurbitacin D and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Goyazensolide: A Technical Guide to its Mechanism of Action in Cancer Cells

Executive Summary

Goyazensolide (GZL) is a naturally occurring sesquiterpene lactone that has demonstrated significant potential as an anticancer agent. Extensive in vitro and in vivo studies have elucidated its primary mechanism of action, which centers on the potent and selective inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By downregulating upstream kinases IKKα and IKKβ, this compound prevents the nuclear translocation of NF-κB subunits p65 and p50, thereby suppressing the transcription of genes critical for cancer cell survival, proliferation, and adhesion. This inhibitory action sensitizes cancer cells to apoptosis, primarily through a caspase-3 dependent mechanism, and induces cell cycle arrest. Furthermore, this compound has been shown to modulate other key oncogenic pathways, including the PI3K/AKT signaling cascade, and increase the expression of pro-apoptotic proteins like Bim. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to this compound's activity in cancer cells, intended for researchers and drug development professionals.

Introduction

This compound is a furanoheliangolide-type sesquiterpene lactone isolated from plants of the Asteraceae family, such as Piptocoma rufescens.[1][2][3] Initially investigated for other bioactivities, it was identified as a potent inhibitor of the NF-κB transcription factor during screening programs for novel anticancer agents from natural sources.[1][4] The NF-κB pathway is a critical regulator of inflammatory and immune responses and is constitutively active in numerous cancers, where it plays a pivotal role in promoting cell proliferation, preventing apoptosis, and mediating metastasis.[5][6] this compound's ability to selectively target this pathway makes it a promising lead compound for the development of new chemotherapeutic agents, particularly for cancers reliant on NF-κB signaling, such as colon cancer.[1]

Core Mechanism: Inhibition of the NF-κB Signaling Pathway

The primary anticancer mechanism of this compound is the targeted inhibition of the canonical NF-κB pathway.[1][4] This pathway is typically activated by stimuli such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNFα).[1][3]

Activation of the TNF receptor (TNFR) leads to the recruitment of adaptor proteins that activate the IκB kinase (IKK) complex, which consists of IKKα and IKKβ subunits.[3][5] The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB heterodimer (typically p65/p50), allowing it to translocate from the cytoplasm to the nucleus.[5] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes that regulate inflammation, cell survival (e.g., anti-apoptotic proteins), proliferation, and adhesion.[1][5]

This compound exerts its inhibitory effect by acting on the upstream mediators of this cascade. Studies have shown that GZL treatment leads to a concentration-dependent downregulation of IKKα and IKKβ.[1][2] This action prevents the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB p65/p50 subunits in the cytoplasm and inhibiting their nuclear activity.[1] Notably, this effect is observed both in the presence and absence of TNFα stimulation, indicating a direct and robust inhibition of the pathway.[1]

Downstream Cellular Effects

The inhibition of NF-κB signaling by this compound triggers several downstream antitumor effects.

Induction of Apoptosis

By blocking the transcription of anti-apoptotic genes regulated by NF-κB, this compound sensitizes cancer cells to programmed cell death.[1] This pro-apoptotic effect is mediated through a caspase-dependent pathway.[1] Specifically, treatment with this compound has been shown to induce the expression and activity of caspase-3, a key executioner caspase in the apoptotic cascade.[1][2] In NF2-deficient schwannoma and meningioma cells, this compound also increases the expression of the pro-apoptotic protein Bim.[7][8]

Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle, though the specific phase of arrest appears to be cell-type dependent.

-

G1 Arrest: In HT-29 colon cancer cells, this compound induces a block in the G1 phase, leading to a significant accumulation of cells in the sub-G1 phase, which is indicative of apoptosis.[1][2] At a concentration of 10 μM, 96% of the cell population was found in the sub-G1 phase after 24 hours of treatment.[1][4]

-

G2/M Arrest: In NF2-deficient schwannoma (Sch10545) and meningioma (Ben-Men-1) cells, this compound treatment resulted in an increase in the G2/M population.[7][8][9] This arrest is associated with a substantial reduction in the levels of cyclin E and cyclin A.[2][7][8][9]

Modulation of Ancillary Survival Pathways

In addition to its primary effect on NF-κB, this compound also impacts other signaling cascades that are crucial for cancer cell survival and proliferation.

Inhibition of the PI3K/AKT Pathway

The PI3K/AKT pathway is a central node for cell survival signaling. This compound has been shown to reduce the levels of phosphorylated (active) AKT (p-AKT) in both schwannoma and meningioma cells.[2][7][8][9] By inhibiting AKT activation, this compound further contributes to the suppression of survival signals, complementing its effects on the NF-κB pathway.

Role of Reactive Oxygen Species (ROS)

Treatment with this compound can induce the generation of intracellular Reactive Oxygen Species (ROS).[1][2] While high levels of ROS can trigger oxidative stress and lead to cell death, studies suggest that the ROS-generating activity of this compound is only partially responsible for its cytotoxic effects.[1][10] The primary mechanism of action remains the selective targeting of the NF-κB pathway, which is effective even in the absence of significant oxidative stress.[1]

Quantitative Efficacy Data

The anticancer activity of this compound has been quantified in various cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀)

| Cell Line | Cancer Type / Origin | IC₅₀ (µM) | Reference |

|---|---|---|---|

| HT-29 | Colon Carcinoma | 3.8* | [1][2][4] |

| Sch10545 | NF2-deficient Mouse Schwannoma | ~0.9 | [7][8][9] |

| Ben-Men-1 | Human Benign Meningioma | ~1.0 | [7][8][9] |

| CEM | Leukemia | 0.17 | [2] |

| B16 | Murine Skin (Melanoma) | 2.08 | [2] |

*Value corresponds to IC₅₀ for NF-κB inhibition.

Table 2: Effect of this compound on HT-29 Cell Cycle Distribution (24h Treatment)

| Treatment | Concentration (µM) | % Cells in Sub-G1 Phase | % Cells in G1 Phase | Reference |

|---|---|---|---|---|

| Control | 0 | 12% | 49% | [1] |

| This compound | 5 | 23% | 48% | [1] |

| this compound | 10 | 96% | 2% |[1] |

Table 3: In Vivo Antitumor Efficacy of this compound

| Cancer Model | Cell Line | Administration Route | Dose | Outcome | Reference |

|---|

| Hollow Fiber Assay (NCr nu/nu mice) | HT-29 | Intraperitoneal (i.p.) | 12.5 mg/kg | Significant suppression of tumor cell growth |[1][2][4] |

Experimental Methodologies

The following protocols are representative of the methods used to elucidate the mechanism of action of this compound.

Cell Viability (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., HT-29) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere for 24 hours.

-

Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Western Blotting for Protein Expression

-

Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p65, anti-p-AKT, anti-IKKβ, anti-Caspase-3, anti-β-actin) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Flow Cytometry for Cell Cycle Analysis

-

Cell Treatment: Culture and treat cells with desired concentrations of this compound for 24 hours.

-

Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the Sub-G1, G1, S, and G2/M phases are determined using analysis software.

Conclusion and Future Directions

This compound is a potent natural product that exhibits significant anticancer activity primarily by inhibiting the NF-κB signaling pathway. This action leads to caspase-3-mediated apoptosis and cell cycle arrest. Its additional inhibitory effects on the pro-survival AKT pathway further underscore its potential as a multi-target therapeutic agent. The quantitative data from both in vitro and in vivo studies provide a strong rationale for its continued development.

Future research should focus on several key areas:

-

Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutic agents or other targeted therapies could enhance treatment efficacy and overcome drug resistance.

-

Pharmacokinetics and Formulation: Detailed pharmacokinetic and toxicology studies are necessary to optimize its delivery and safety profile for potential clinical applications.

-

Broader Efficacy: Evaluating the efficacy of this compound across a wider panel of cancer types, particularly those known for NF-κB or AKT pathway addiction, is warranted.

-

Clinical Trials: Based on robust preclinical data, advancing this compound or an optimized analog into early-phase clinical trials will be the ultimate step in validating its therapeutic potential.

References

- 1. This compound Induces Apoptosis in Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scialert.net [scialert.net]

- 4. This compound Induces Apoptosis in Cancer Cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Natural compounds as potential treatments of NF2-deficient schwannoma and meningioma: cucurbitacin D and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural Compounds as Potential Treatments of NF2-Deficient Schwannoma and Meningioma: Cucurbitacin D and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Sesquiterpene Lactones: A Technical Guide for Researchers

An in-depth exploration of the mechanisms of action, experimental evaluation, and therapeutic potential of sesquiterpene lactones for researchers, scientists, and drug development professionals.

Sesquiterpene lactones (SLs) are a large and diverse group of naturally occurring plant secondary metabolites, primarily found in the Asteraceae family.[1] These compounds are characterized by a 15-carbon backbone and are known for a wide array of biological activities, including potent anti-inflammatory and anticancer properties.[2][3] Their therapeutic potential has garnered significant interest, with several SLs and their derivatives, such as artemisinin, parthenolide, and thapsigargin, currently in clinical trials.[4][5] This guide provides a comprehensive overview of the biological activity of SLs, focusing on their molecular mechanisms, methods for their evaluation, and key quantitative data to support further research and development.

Core Mechanisms of Action

The biological activity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone group, which acts as a Michael acceptor.[6] This reactive group can form covalent bonds with nucleophilic residues, particularly the thiol groups of cysteine residues in proteins.[2] This alkylation can alter the conformation and function of key proteins involved in various cellular signaling pathways, leading to the observed biological effects.[7]

The primary molecular targets of SLs include transcription factors and protein kinases that play crucial roles in inflammation and cancer. The major signaling pathways modulated by sesquiterpene lactones include:

-

NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammatory and immune responses.[8] SLs can inhibit NF-κB activation by preventing the degradation of its inhibitory proteins, IκBα and IκBβ.[9] This is often achieved through the direct alkylation of the p65 subunit of NF-κB or by inhibiting the IκB kinase (IKK) complex.[7][10]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis.[11] SLs have been shown to modulate the MAPK cascade, including the ERK, JNK, and p38 pathways, although the specific effects can vary depending on the compound and cell type.[4][12]

-

JAK-STAT Signaling Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is crucial for cytokine signaling and immune cell function.[4] Several SLs, such as parthenolide, have been shown to inhibit the JAK/STAT3 pathway, which is often constitutively active in cancer cells.[4]

-

PI3K/Akt/mTOR Signaling Pathway: This pathway is central to cell growth, survival, and metabolism, and its dysregulation is common in cancer.[11] Sesquiterpene lactones can interfere with this pathway, contributing to their anticancer effects.[11]

Quantitative Data on Biological Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative sesquiterpene lactones, demonstrating their cytotoxic and anti-inflammatory activities.

Table 1: Cytotoxic Activity of Sesquiterpene Lactones against Cancer Cell Lines

| Sesquiterpene Lactone | Cancer Cell Line | Cell Type | IC50 (µM) | Reference(s) |

| Parthenolide | A549 | Human Lung Carcinoma | 4.3 - 15.38 | [4][13] |

| TE671 | Human Medulloblastoma | 6.5 | [4] | |

| HT-29 | Human Colon Adenocarcinoma | 7.0 | [4] | |

| SiHa | Human Cervical Cancer | 8.42 | [14][15] | |

| MCF-7 | Human Breast Adenocarcinoma | 9.54 - 39.6 | [12][14][15] | |

| GLC-82 | Human Non-small Cell Lung Cancer | 6.07 | [13] | |

| H1650 | Human Non-small Cell Lung Cancer | 9.88 | [13] | |

| H1299 | Human Non-small Cell Lung Cancer | 12.37 | [13] | |

| PC-9 | Human Non-small Cell Lung Cancer | 15.36 | [13] | |

| MDA-MB-231 | Human Breast Adenocarcinoma | 9.9 - 27.1 | [12] | |

| BT-549 | Human Breast Cancer | 4.5 - 17.1 | [12] | |

| Alantolactone | THP-1 | Human Acute Myeloid Leukemia | 2.17 | [16] |

| HL60 | Human Promyelocytic Leukemia | 3.26 | [16] | |

| K562 | Human Chronic Myelogenous Leukemia | 2.75 | [16] | |

| KG1a | Human Acute Myeloid Leukemia | 2.75 | [16] | |

| MDA-MB-231 | Human Breast Adenocarcinoma | 13.3 | [12] | |

| Namalwa | Human Burkitt's Lymphoma | 6.23 | [17] | |

| Raji | Human Burkitt's Lymphoma | 10.97 | [17] | |

| Costunolide | A549 | Human Lung Carcinoma | 12.3 | [9] |

| DU-145 | Human Prostate Carcinoma | 29.2 | [9] | |

| HBL-100 | Human Breast Carcinoma | 10.3 | [9] | |

| HL-60 | Human Promyelocytic Leukemia | 2.1 - 7.7 | [9] | |

| K562 | Human Chronic Myelogenous Leukemia | 14.5 | [9] | |

| H1299 | Human Non-small Cell Lung Cancer | 23.93 | [9][18] | |

| A431 | Human Skin Squamous Cell Carcinoma | 0.8 | [19] | |

| OAW42-A | Multidrug Resistant Ovarian Cancer | 25 | [20] |

Table 2: Anti-inflammatory Activity of Sesquiterpene Lactones

| Sesquiterpene Lactone | Assay | IC50 (µM) | Reference(s) |

| 8α-hydroxyhirsutinolide | TNF-α-induced NF-κB inhibition | 1.9 | [21] |

| Vernolide | TNF-α-induced NF-κB inhibition | 0.6 | [21] |

| 8α-tigloyloxyhirsutinolide | TNF-α-induced NF-κB inhibition | 1.6 | [21] |

| Vernolide | NO production inhibition | 2.0 | [21] |

| Unknown Isolate 6 | NO production inhibition | 1.5 | [21] |

| Unknown Isolate 7 | NO production inhibition | 1.2 | [21] |

| Unknown Isolate 8 | NO production inhibition | 2.7 | [21] |

| 8α-tigloyloxyhirsutinolide | NO production inhibition | 2.4 | [21] |

Key Signaling Pathways Modulated by Sesquiterpene Lactones

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways affected by sesquiterpene lactones.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of sesquiterpene lactone activity are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to assess the effect of sesquiterpene lactones on cell viability and to determine their cytotoxic potential.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[22] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[23] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[24]

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sesquiterpene lactone stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the sesquiterpene lactone in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

NF-κB Activity Assessment (Luciferase Reporter Assay)

This assay is used to quantify the inhibitory effect of sesquiterpene lactones on NF-κB transcriptional activity.

-

Principle: This assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.[6] When NF-κB is activated, it binds to these sites and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the NF-κB activity.[25]

-

Materials:

-

Cells transiently or stably transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Complete cell culture medium.

-

Sesquiterpene lactone stock solution.

-

NF-κB activator (e.g., TNF-α or PMA).

-

96-well white, clear-bottom plates.

-

Dual-luciferase reporter assay system.

-

Luminometer.

-

-

Procedure:

-

Cell Seeding and Transfection (if applicable): Seed cells in a 96-well plate. If using transient transfection, co-transfect the cells with the NF-κB reporter plasmid and the control plasmid according to the manufacturer's protocol.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the sesquiterpene lactone for 1-2 hours.

-

NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include an unstimulated control and a stimulated vehicle control.

-

Cell Lysis: Wash the cells with PBS and lyse them by adding passive lysis buffer.

-

Luciferase Assay: Transfer the cell lysate to a white 96-well plate. Add the firefly luciferase substrate and measure the luminescence. Then, add the Stop & Glo® reagent (which quenches the firefly luciferase and contains the Renilla luciferase substrate) and measure the Renilla luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

Analysis of Signaling Pathway Proteins (Western Blot)

Western blotting is used to detect and quantify the levels of total and phosphorylated proteins in signaling pathways like MAPK, PI3K/Akt, and STAT3, to assess the effect of sesquiterpene lactones.[3][11]

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against the target proteins (e.g., phospho-ERK, total ERK). The protein bands are visualized using a secondary antibody conjugated to an enzyme that produces a chemiluminescent signal.[10]

-

Materials:

-

Cell line of interest.

-

Complete cell culture medium.

-

Sesquiterpene lactone stock solution.

-

Stimulant for the pathway of interest (e.g., growth factor for MAPK, cytokine for STAT3).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (specific for total and phosphorylated forms of target proteins).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with the sesquiterpene lactone for the desired time, followed by stimulation if required.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the ECL substrate. Visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein or a loading control (e.g., GAPDH or β-actin) to normalize the data.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein to the total protein or the loading control.

-

Compare the levels of phosphorylated protein in treated samples to the control to determine the effect of the sesquiterpene lactone.

-

Conclusion

Sesquiterpene lactones represent a promising class of natural products with significant potential for the development of novel anti-inflammatory and anticancer therapies. A thorough understanding of their mechanisms of action and the use of robust experimental protocols are crucial for advancing their study from the laboratory to the clinic. This guide provides a foundational resource for researchers in this exciting field, offering key data, pathway visualizations, and detailed methodologies to facilitate further investigation into the therapeutic applications of these remarkable compounds.

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 3. benchchem.com [benchchem.com]

- 4. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. licorbio.com [licorbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Alantolactone selectively ablates acute myeloid leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. Costunolide induces apoptosis and inhibits migration and invasion in H1299 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mis.pharm.su.ac.th [mis.pharm.su.ac.th]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 25. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

Goyazensolide: A Comprehensive Technical Guide on its Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goyazensolide is a naturally occurring sesquiterpene lactone of the furanoheliangolide class that has garnered significant attention in the scientific community for its diverse and potent biological activities. Initially identified during a screening program for schistosomicidal agents, subsequent research has unveiled its potential as an anti-inflammatory, anti-cancer, and antiviral agent.[1][2] This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Discovery and Natural Sources

This compound was first isolated from Eremanthus goyazensis, a plant belonging to the Asteraceae family.[2] Since its initial discovery, it has been identified in several other plant species, primarily within the Vernonieae tribe of the Asteraceae family.

Table 1: Natural Plant Sources of this compound

| Plant Species | Family | Reference |

| Eremanthus goyazensis | Asteraceae | [2] |

| Eremanthus mattogrossensis | Asteraceae | [2] |

| Lychnophora granmongolense | Asteraceae | [2] |

| Lychnophora pohlii | Asteraceae | [2] |

| Camchaya calcarea | Asteraceae | [2] |

| Centratherum punctatum | Asteraceae | [2] |

| Piptocoma rufescens | Asteraceae | [2] |

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, with its cytotoxic and anti-inflammatory properties being the most extensively studied. The following tables summarize the quantitative data from various in vitro studies.

Table 2: In Vitro Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colon Cancer | 3.8 | [2][3] |

| Sch10545 | Schwannoma (NF2-deficient) | ~0.9 | [4] |

| Ben-Men-1 | Meningioma (NF2-deficient) | ~1.0 | [4] |

Table 3: Other Reported Biological Activities of this compound

| Activity | Assay/Model | Endpoint | Result | Reference |

| NF-κB Inhibition | ELISA on HeLa cells | IC50 | 3.8 µM | [2] |

| Anti-tumor (in vivo) | Hollow fiber assay | Tumor growth suppression | Significant at 12.5 mg/kg | [2][3] |

| Pro-apoptotic | HT-29 cells | Sub G1 population | 96% at 10 µM | [2][3] |

Mechanism of Action

This compound's mechanism of action is multifaceted, primarily involving the modulation of key signaling pathways implicated in inflammation and cancer progression.

Inhibition of the NF-κB Pathway

A primary mechanism of this compound is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. In cancer cells, constitutive activation of the NF-κB pathway is common.

This compound has been shown to inhibit the TNFα-mediated activation of NF-κB.[2] It exerts its effect by attenuating the activity of the upstream mediators IKKα and IKKβ, which are responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2][3] This inhibition prevents the nuclear translocation of the NF-κB p65 and p50 subunits, thereby blocking the transcription of NF-κB target genes.[2][3] This ultimately leads to cell cycle arrest in the G1 phase and the induction of apoptosis.[2][3]

Covalent Targeting of Importin-5 (IPO5)

More recent studies have identified Importin-5 (IPO5) as a direct covalent target of this compound.[1][5] IPO5 is a nuclear import protein responsible for the translocation of various cargo proteins from the cytoplasm to the nucleus. This compound, containing multiple Michael acceptors, forms a covalent bond with IPO5.[1]

This covalent modification of IPO5 inhibits its function, thereby preventing the nuclear import of its cargo proteins.[1][5] One such cargo protein is RASAL2, a tumor suppressor. By inhibiting the nuclear translocation of RASAL2, this compound impacts downstream signaling, leading to a reduction in the phosphorylation of AKT (p-AKT), a key protein in cell survival pathways.[1][5] This disruption of nuclear transport provides a novel mechanism for the anti-cancer activity of this compound.

Experimental Protocols

NF-κB Reporter Assay

This protocol describes a typical luciferase-based reporter assay to quantify NF-κB activation and its inhibition by this compound.

-

Cell Culture and Transfection:

-

Seed HEK293 cells in a 96-well plate at a density of 30,000 cells per well in MEM/EBSS supplemented with 10% FBS, non-essential amino acids, sodium pyruvate, and penicillin/streptomycin.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

The following day, transfect the cells with an NF-κB luciferase reporter vector and a control Renilla luciferase vector using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

-

Treatment:

-

After 24 hours of transfection, replace the medium with fresh assay medium containing varying concentrations of this compound.

-

Incubate for 1-2 hours.

-

Stimulate the cells with TNFα (e.g., 20 ng/mL) for 6-24 hours. Include unstimulated and vehicle-treated controls.

-

-

Luciferase Assay:

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

Western Blot Analysis for p-AKT and Total AKT

This protocol details the steps for detecting changes in the phosphorylation status of AKT upon treatment with this compound.

-

Cell Culture and Treatment:

-

Plate cells (e.g., SW620) and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 5 µM) or vehicle control for the desired duration (e.g., 4 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies.

-

Re-probe the membrane with a primary antibody against total AKT, followed by the secondary antibody and ECL detection.

-

Total Synthesis

The total synthesis of this compound has been achieved, providing a means to generate the natural product and its analogs for further biological investigation.[1][5] A key strategy employed is a build/couple/pair approach, which allows for the efficient assembly of the complex furanoheliangolide skeleton.[1]

The synthesis involves the construction of key building blocks that are then coupled to form a macrocyclic intermediate. A gold-catalyzed transannulation reaction is a critical step in forming the strained bicyclic framework of this compound.[5] This synthetic route has also enabled the preparation of tagged this compound probes, which have been instrumental in identifying its molecular targets.[1]

Conclusion and Future Directions

This compound is a promising natural product with significant potential for development as a therapeutic agent. Its well-defined mechanisms of action, involving the inhibition of the NF-κB pathway and the covalent targeting of importin-5, provide a strong rationale for its anti-cancer and anti-inflammatory properties. The successful total synthesis of this compound opens up avenues for the generation of novel analogs with improved potency and selectivity. Future research should focus on further elucidating its in vivo efficacy and safety profile, as well as exploring its potential in treating a broader range of diseases, including viral infections. The detailed understanding of its molecular interactions will undoubtedly pave the way for the rational design of next-generation therapeutics based on the this compound scaffold.

References

- 1. Identification of a Covalent Importin-5 Inhibitor, this compound, from a Collective Synthesis of Furanoheliangolides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 3. This compound Induces Apoptosis in Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural compounds as potential treatments of NF2-deficient schwannoma and meningioma: cucurbitacin D and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Goyazensolide: A Potent Inhibitor of the NF-κB Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Goyazensolide (GZL) is a sesquiterpene lactone that has emerged as a significant subject of interest in oncological and inflammatory research due to its potent inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that orchestrates a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. Its dysregulation is a hallmark of numerous chronic inflammatory diseases and various types of cancer. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Mechanism of Action: Targeting the IKK Complex

This compound exerts its inhibitory effect on the NF-κB pathway primarily by targeting the IκB kinase (IKK) complex, a critical upstream regulator.[1] The IKK complex, consisting of IKKα and IKKβ catalytic subunits and a regulatory subunit NEMO (NF-κB essential modulator), is responsible for the phosphorylation and subsequent proteasomal degradation of the inhibitor of κB (IκBα). The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing its translocation into the nucleus, where it initiates the transcription of target genes.

This compound has been shown to downregulate the expression of both IKKα and IKKβ in a concentration-dependent manner.[1] This inhibition of the IKK complex prevents the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB p65/p50 heterodimer in the cytoplasm and preventing its nuclear translocation and transcriptional activity.[1] This upstream intervention effectively abrogates the entire downstream signaling cascade.

Quantitative Data

The potency of this compound as an NF-κB inhibitor has been quantified in various cancer cell lines. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

| Parameter | Cell Line | Value | Reference |

| NF-κB Inhibition (IC50) | HeLa (cervical cancer) | 3.8 µM | [1] |

| Cell Proliferation (IC50) | Sch10545 (schwannoma) | ~0.9 µM | [2] |

| Cell Proliferation (IC50) | Ben-Men-1 (meningioma) | ~1 µM | [2] |

Table 1: Inhibitory concentrations of this compound.

| In Vivo Study | Parameter | Value | Reference |

| Hollow-Fiber Assay | Antitumor Effect Dose | 12.5 mg/kg | [1] |

Table 2: In vivo efficacy of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's activity.

Cell Culture and Treatment

-

Cell Lines: HT-29 (human colorectal adenocarcinoma) and HeLa (human cervical cancer) cells are commonly used.

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is designed to assess the protein levels of key components of the NF-κB pathway in response to this compound treatment.

1. Nuclear and Cytoplasmic Fractionation:

-

After treatment with this compound, wash cells with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors).

-

Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Wash the nuclear pellet with the hypotonic buffer.

-

Lyse the nuclear pellet in a high-salt buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors) to extract nuclear proteins.

-

Centrifuge at high speed to clarify the nuclear extract.

2. SDS-PAGE and Western Blotting:

-

Determine protein concentration of both cytoplasmic and nuclear fractions using a BCA protein assay kit.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies (1:1000 dilution in 1% BSA in TBST) include:

-

anti-NF-κB p65

-

anti-NF-κB p50

-

anti-IKKα

-

anti-IKKβ

-

(Antibodies sourced from Cell Signaling Technologies)[1]

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[1]

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

1. Cell Transfection and Treatment:

-

Seed HeLa cells in a 96-well plate.

-

Transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent. The reporter plasmid contains a luciferase gene under the control of NF-κB response elements.

-

Allow cells to recover for 24 hours post-transfection.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; 20 ng/mL), for 6-8 hours.

2. Luciferase Activity Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly luciferase activity, which corresponds to NF-κB activity, using a luminometer.

-

Measure the Renilla luciferase activity for normalization of transfection efficiency.

-

Calculate the relative NF-κB activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

In Vivo Hollow-Fiber Assay

This assay provides an intermediate in vivo model to assess the antitumor efficacy of a compound.

1. Fiber Preparation and Cell Loading:

-

Hollow fibers made of polyvinylidene fluoride (PVDF) are used.

-

HT-29 cells are harvested and suspended at a high density.

-

The cell suspension is injected into the hollow fibers, and the ends are heat-sealed.

2. Implantation and Treatment:

-

The cell-filled hollow fibers are implanted into the peritoneal cavity and/or subcutaneously in immunodeficient mice.

-

Mice are treated with this compound (e.g., 12.5 mg/kg, intraperitoneally) or a vehicle control for a specified number of days.[1]

3. Fiber Retrieval and Viability Assay:

-

At the end of the treatment period, the hollow fibers are retrieved.

-

The viable cell mass within the fibers is determined using a cell viability assay, such as the MTT assay.

-

The antitumor effect is calculated by comparing the viable cell mass in the treated group to the control group.

Conclusion

This compound is a potent natural product that effectively inhibits the NF-κB signaling pathway by targeting the upstream IKK complex. Its ability to suppress the expression of IKKα and IKKβ leads to the cytoplasmic retention of NF-κB, thereby preventing the transcription of pro-inflammatory and pro-proliferative genes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in NF-κB-driven diseases. Its demonstrated in vitro and in vivo efficacy makes it a promising lead compound for the development of novel anti-inflammatory and anticancer agents.

References

The Covalent Inhibition of Importin-5 by Goyazensolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism and consequences of the covalent inhibition of Importin-5 (IPO5) by the natural product Goyazensolide. This compound, a sesquiterpene lactone, has been identified as a selective covalent inhibitor of the oncoprotein IPO5, a key mediator of nuclear protein import.[1] This document summarizes the quantitative data, details the key experimental protocols used in this discovery, and provides visual representations of the associated biological pathways and experimental workflows.

Executive Summary

This compound is a natural product that covalently modifies Importin-5, a crucial protein transporter responsible for shuttling cargo proteins into the nucleus.[1] This covalent engagement disrupts the normal function of IPO5, leading to the inhibition of nuclear import of specific cargo proteins, such as the Ras GTPase-activating protein (GAP) negative regulator, RASAL2.[2] The inhibition of RASAL2 nuclear import by this compound has been shown to have downstream effects on cellular signaling, including the reduction of phosphorylated AKT (pAKT), a key node in cell survival pathways.[2] Furthermore, this compound can perturb the interaction between IPO5 and the nuclear localization sequences (NLSs) of viral proteins, suggesting potential antiviral applications.[1] The identification of IPO5 as the target of this compound was achieved through a chemical proteomics approach using a synthetically derived alkyne-tagged probe of the natural product.[1]

Quantitative Data Summary

The inhibitory effect of this compound on the function of IPO5 has been quantified in cellular assays. The following tables summarize the key findings from studies on the treatment of cancer cell lines with this compound.

Table 1: Effect of this compound on RASAL2 Cellular Localization

This table presents the dose-dependent effect of a 3-hour treatment with this compound on the subcellular localization of the IPO5 cargo protein, RASAL2, in SW620 colon cancer cells. The data is presented as the ratio of cytosolic to nuclear fluorescence intensity of RASAL2. An increase in this ratio indicates an inhibition of nuclear import.

| This compound Concentration | Mean Cytosolic/Nuclear Ratio of RASAL2 |

| 0 µM (DMSO control) | 1.2 |

| 1.0 µM | 1.8 |

| 2.5 µM | 2.0 |

Table 2: this compound Concentration for Inhibition of Downstream Signaling and NLS Binding

This table outlines the specific concentrations of this compound used to demonstrate its inhibitory effects on a key downstream signaling molecule and on the binding of IPO5 to viral nuclear localization sequences.

| Experimental Assay | Cell Line | This compound Concentration | Observed Effect |

| p-AKT (Ser473) Immunoblot | SW620 | 5 µM | Dramatic reduction in p-AKT levels after 4 hours. |

| IPO5 Pull-Down with Viral NLS | HT29 | 10 µM | Inhibition of IPO5 binding to NLS-1 (HIV Rev) and NLS-2 (Influenza A PB1). |

Signaling and Experimental Diagrams

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental workflows discussed in this guide.

Diagram 1: IPO5-RASAL2 Signaling Pathway and Inhibition by this compound

References

The Role of Michael Acceptors in Goyazensolide Activity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Goyazensolide, a sesquiterpene lactone of the furanoheliangolide class, has garnered significant interest in the scientific community for its potent anti-inflammatory and anti-cancer properties.[1][2][3] A key structural feature of this compound, and indeed many bioactive sesquiterpene lactones, is the presence of an α,β-unsaturated carbonyl group, specifically an α-methylene-γ-lactone moiety.[4][5] This functional group acts as a Michael acceptor, a critical electrophilic site that can react with nucleophilic residues in biological macromolecules, most notably the sulfhydryl groups of cysteine residues in proteins.[5][6] This covalent interaction, known as a Michael addition, is fundamental to the mechanism of action of this compound, enabling it to modulate key cellular signaling pathways implicated in inflammation and cancer.[7] This technical guide provides an in-depth exploration of the role of Michael acceptors in the biological activity of this compound, with a focus on its inhibitory effects on the NF-κB and other survival pathways.

The Michael Acceptor Moiety of this compound

This compound possesses multiple Michael acceptor sites, including the prominent α-exo-methylene-γ-butyrolactone moiety.[4] The electrophilicity of these sites allows for covalent modification of target proteins, leading to the alteration of their function. This irreversible binding is a key characteristic of this compound's potent and sustained biological effects.[4][8] The reactivity of the α-methylene-γ-lactone group is considered essential for the bioactivity of many sesquiterpene lactones.[5][9][10][11]

Quantitative Data: Bioactivity of this compound

The following table summarizes the key quantitative data reported for this compound's activity across various studies and cell lines.

| Activity | Cell Line/Model | IC50 Value | Reference |

| NF-κB Inhibition | HT-29 (colon cancer) | 3.8 µM | [1][3] |

| Cell Proliferation | Sch10545 (schwannoma) | ~0.9 µM | [2][12] |

| Cell Proliferation | Ben-Men-1 (meningioma) | ~1 µM | [12][13] |

| Cytotoxicity | CEM (leukemia) | 0.06 µg/ml | [14] |

| Cytotoxicity | B16 (melanoma) | 0.75 µg/ml | [14] |

Signaling Pathway Modulation by this compound

This compound exerts its biological effects by modulating several critical signaling pathways. The covalent modification of key proteins within these cascades by the Michael acceptor moieties of this compound is the primary mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell survival, and proliferation.[15] Constitutive activation of NF-κB is a hallmark of many cancers and inflammatory diseases. This compound is a potent inhibitor of the NF-κB pathway.[1][3] It has been shown to downregulate the upstream mediators IκB kinase α (IKKα) and IKKβ in a dose-dependent manner.[1] This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing its nuclear translocation and transcriptional activity.[1][15]

AKT Signaling Pathway

The PI3K/AKT pathway is another crucial signaling cascade that promotes cell survival, growth, and proliferation. This compound has been observed to reduce the levels of phosphorylated AKT (p-AKT), indicating an inhibitory effect on this pathway.[2][13] This reduction in p-AKT can lead to decreased cell survival and may contribute to the pro-apoptotic effects of this compound.[2] Furthermore, this compound has been shown to inhibit the nuclear translocation of RASAL2, a cargo of importin-5 (IPO5), which in turn leads to a reduction in p-AKT levels.[8]

Experimental Protocols

The following sections outline the methodologies employed in key experiments to elucidate the activity of this compound.

Cell Culture and Proliferation Assays

-

Cell Lines: A variety of cancer cell lines have been utilized, including HT-29 (human colon adenocarcinoma), HeLa (human cervical cancer), Sch10545 (Nf2-deficient mouse schwannoma), and Ben-Men-1 (human benign meningioma).[1][2][3][12]

-

Proliferation/Cytotoxicity Assays: The effect of this compound on cell proliferation is commonly assessed using resazurin-based assays or MTT assays.[12][14] Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 48-72 hours). The viability is then determined by measuring the metabolic activity of the cells.

Western Blot Analysis

-

Objective: To determine the effect of this compound on the expression levels of specific proteins within signaling pathways.

-

General Protocol:

-

Cells are treated with this compound at various concentrations for a defined time.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p65, p50, IKKα, IKKβ, p-AKT, total AKT, cyclins).[1][2]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate. α-tubulin or β-actin is often used as a loading control.[2]

-

Flow Cytometry for Cell Cycle Analysis

-

Objective: To analyze the effect of this compound on cell cycle progression.

-

General Protocol:

-

Cells are treated with this compound.

-

Cells are harvested, washed, and fixed (e.g., with ethanol).

-

The fixed cells are stained with a fluorescent dye that intercalates with DNA (e.g., propidium iodide).

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M, and sub-G1 for apoptotic cells).[1][12]

-

In Vivo Hollow Fiber Assay

-

Objective: To evaluate the anti-tumor efficacy of this compound in a preliminary in vivo model.

-

General Protocol:

-

Cancer cells (e.g., HT-29) are encapsulated in semi-permeable hollow fibers.[1][3]

-

The fibers are implanted into immunodeficient mice (e.g., NCr nu/nu), typically intraperitoneally and/or subcutaneously.[14]

-

The mice are treated with this compound (e.g., 12.5 mg/kg via intraperitoneal injection) or a vehicle control for a specified duration.[1][3]

-

At the end of the treatment period, the fibers are explanted, and the viability of the cancer cells within the fibers is assessed to determine the anti-tumor effect.

-

Experimental Workflow for Target Identification

A combination of chemical probes and proteomic analysis can be employed to identify the direct cellular targets of this compound.

Conclusion

The biological activity of this compound is intrinsically linked to its chemical structure, specifically the presence of Michael acceptor moieties. The α-methylene-γ-lactone group enables this compound to form covalent bonds with key regulatory proteins, leading to the modulation of critical cellular signaling pathways such as NF-κB and AKT. This mechanism of action underlies its observed anti-inflammatory and anti-cancer properties. The quantitative data and experimental evidence presented in this guide underscore the potential of this compound as a lead compound for the development of novel therapeutics. Further research focusing on a comprehensive understanding of its target profile and structure-activity relationships will be crucial for its translation into clinical applications.

References

- 1. This compound Induces Apoptosis in Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Compounds as Potential Treatments of NF2-Deficient Schwannoma and Meningioma: Cucurbitacin D and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Induces Apoptosis in Cancer Cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 9. researchgate.net [researchgate.net]

- 10. Sesquiterpene Lactones Containing an α-Methylene-γ-Lactone Moiety Selectively Down-Regulate the Expression of Tumor Necrosis Factor Receptor 1 by Promoting Its Ectodomain Shedding in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sesquiterpene Lactones Containing an α-Methylene-γ-Lactone Moiety Selectively Down-Regulate the Expression of Tumor Necrosis Factor Receptor 1 by Promoting Its Ectodomain Shedding in Human Lung Adenocarcinoma A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Natural compounds as potential treatments of NF2-deficient schwannoma and meningioma: cucurbitacin D and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Goyazensolide as a Schistosomicidal Agent: A Technical Guide

Abstract

Schistosomiasis remains a significant global health burden, and with the reliance on a single drug, praziquantel, the search for new chemotherapeutic agents is critical.[1][2] Natural products derived from plants offer a promising avenue for novel drug discovery.[1][2][3][4] Goyazensolide, a sesquiterpene lactone extracted from the plant Eremanthus goyazensis, has been identified as a compound with potent in vitro activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. This technical guide provides a comprehensive overview of the initial screening of this compound, summarizing the key quantitative data, detailing the experimental protocols used in its evaluation, and visualizing the experimental workflow and its observed effects. The findings highlight this compound's significant inhibitory effects on worm motility, egg production, and survival, positioning it as a noteworthy candidate for further investigation in schistosomiasis drug development.[1][2][3][5]

Introduction to this compound and Schistosomiasis

Schistosomiasis is a chronic and debilitating parasitic disease affecting millions worldwide.[2] The current therapeutic strategy hinges on the widespread use of praziquantel. While effective, the exclusive reliance on a single drug raises concerns about the potential emergence of drug-resistant parasite strains, making the exploration of new schistosomicidal compounds imperative.[1][2]

Sesquiterpene lactones, a class of secondary plant metabolites, are known for their broad range of biological activities, including anti-parasitic properties.[1][2] this compound, isolated from the Brazilian Asteraceae family plant Eremanthus goyazensis, has been evaluated for its effects on adult Schistosoma mansoni worms in vitro.[1][2][5] Initial studies have demonstrated its ability to induce mortality, reduce motor activity, and significantly inhibit egg-laying, a key contributor to the pathology of schistosomiasis.[1][2][3]

Quantitative In Vitro Efficacy

The schistosomicidal properties of this compound have been quantified through a series of in vitro assays assessing worm viability and fecundity. The data reveals a dose- and time-dependent effect on adult S. mansoni.

Table 1: Effect of this compound on the Viability of Adult S. mansoni Worm Pairs